N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
Scientific Research Applications
Herbicidal Activity
Compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety have been investigated for their potential as herbicides. For example, derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide showed excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural pest management (Moran, 2003).
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated sulfonamides and sulfinyl derivatives for their antimicrobial activity. For instance, a study on 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides showed promising results against microbial strains, indicating their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Anticancer Research
In the realm of anticancer research, novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized, characterized, and tested for antifungal and insecticidal activities. Some derivatives showed significant activity against cancer cell lines, suggesting their potential as anticancer agents (Xu et al., 2017).
Material Science Applications
The research on compounds containing the pyridine and sulfone moieties extends into material science, where novel soluble fluorinated polyamides incorporating these groups have been developed. These materials exhibit high thermal stability, low dielectric constants, and excellent film-forming properties, making them suitable for advanced electronic applications (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The compound is part of a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives that were designed and synthesized as novel microtubulin polymerization inhibitors . These compounds have shown promise in the field of cancer treatment, suggesting potential future directions for research and development .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-22-25-26-23-21(9-6-12-27(22)23)31(29,30)28(15-18-7-5-8-19(24)14-18)20-11-10-16(2)17(3)13-20/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGTZHAXCSYIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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